molecular formula C17H10Cl2N4S B2407435 (2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477198-12-2

(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2407435
CAS No.: 477198-12-2
M. Wt: 373.26
InChI Key: IOLMHRFKGFNZCE-HZHRSRAPSA-N
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Description

3,5-Dichloroaniline is an intermediate compound used in the manufacturing of fungicides, pharmaceutical compounds, synthetic herbicides, plant growth regulators, and other chemicals . It has a molar mass of 162.02 g/mol .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloroaniline consists of 8 Carbon atoms, 11 Hydrogen atoms, and 1 Nitrogen atom .


Chemical Reactions Analysis

3,5-Dichloroaniline has been used in Fenton’s and Hybrid Oxidation Treatment in water . The exact chemical reactions involving “(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide” are not available in the resources I have.


Physical and Chemical Properties Analysis

3,5-Dichloroaniline has a boiling point of 259 - 260 °C, a density of 1.58 g/cm3 at 20 °C, a flash point of 133 °C, an ignition temperature of 620 °C, and a melting point of 46 - 53 °C .

Scientific Research Applications

Synthesis and Biological Activity

  • (2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide is involved in the synthesis of various heterocyclic compounds. For example, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a related compound, was synthesized and showed antibiotic activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Reactions and Derivatives

  • The compound participates in reactions yielding diverse derivatives with potential pharmacological activities. For instance, reactions with phenacylbromide led to the formation of 1,3,4-thiadiazine and isomeric 1,3-thiazoles, highlighting the compound's reactivity and versatility in producing structurally varied derivatives (Pfeiffer et al., 2014).

Antimicrobial and Antifungal Properties

  • Synthesis involving this compound has led to novel thiazole, pyridone, pyrazole, and chromene derivatives, which were evaluated for their antimicrobial and antifungal activities, showing promising results (Darwish et al., 2014).

Antihypertensive and Anticancer Applications

  • Studies have shown its utility in synthesizing compounds with antihypertensive α-blocking activity, suggesting potential applications in cardiovascular therapeutics (Abdel-Wahab et al., 2008). Additionally, derivatives containing a dichloro-substituted phenyl ring showed high antiproliferative activity against various cancer cell lines, indicating its potential in cancer research (Donarska et al., 2021).

Potential in Neuroprotection and Antiviral Therapy

  • The compound's derivatives have shown anti-anoxic activity, which could be beneficial in neurological conditions involving oxygen deprivation (Ohkubo et al., 1995). It has also been used in the synthesis of thiazole C-nucleosides with antiviral activity, highlighting its potential in antiviral drug development (Srivastava et al., 1977).

Mechanism of Action

While the specific mechanism of action for “(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide” is not available, it’s known that 3,5-Dichloroaniline can lead to toxicity to multiple organs, including the kidney .

Safety and Hazards

3,5-Dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It’s also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4S/c18-12-6-13(19)8-14(7-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMHRFKGFNZCE-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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